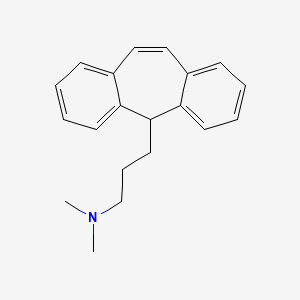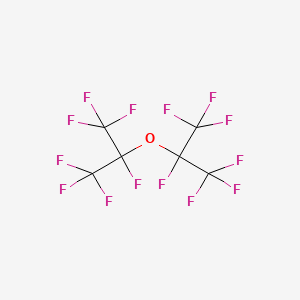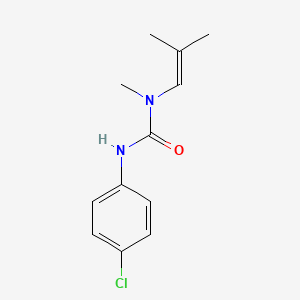
N'-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea is a synthetic organic compound characterized by its unique chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea typically involves the reaction of 4-chloroaniline with isocyanates under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. The reaction is usually conducted at room temperature to avoid any side reactions .
Industrial Production Methods
In an industrial setting, the production of N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. This inhibition is achieved through the binding of the compound to the active site of the enzyme, thereby preventing the substrate from accessing the site .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(4-Methylphenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea
- N’-(4-Bromophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea
- N’-(4-Fluorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea
Uniqueness
N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity in substitution reactions compared to its methyl, bromo, and fluoro analogs. Additionally, the chloro group enhances the compound’s ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Numéro CAS |
2572-41-0 |
|---|---|
Formule moléculaire |
C12H15ClN2O |
Poids moléculaire |
238.71 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-1-methyl-1-(2-methylprop-1-enyl)urea |
InChI |
InChI=1S/C12H15ClN2O/c1-9(2)8-15(3)12(16)14-11-6-4-10(13)5-7-11/h4-8H,1-3H3,(H,14,16) |
Clé InChI |
SEADFNPOZMKZQF-UHFFFAOYSA-N |
SMILES canonique |
CC(=CN(C)C(=O)NC1=CC=C(C=C1)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


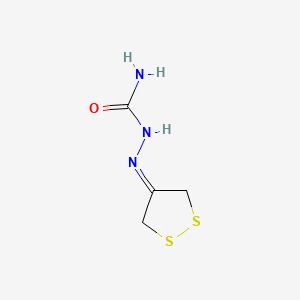
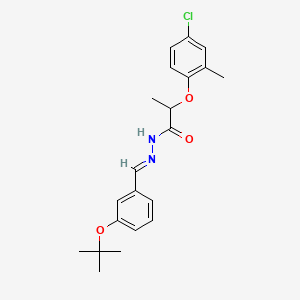
![1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane](/img/structure/B14755293.png)

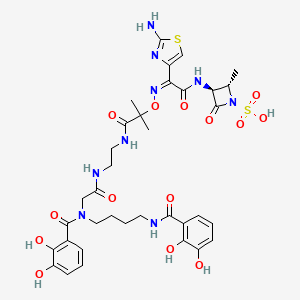
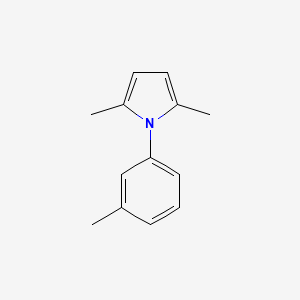

![1H-Pyrrole, 1-[(triethylstannyl)methyl]-](/img/structure/B14755314.png)
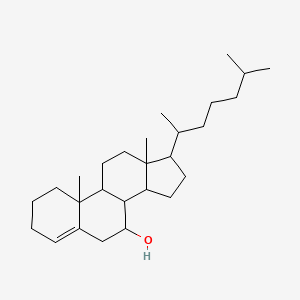
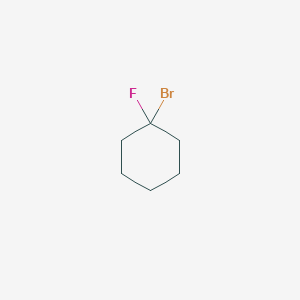
![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide](/img/structure/B14755329.png)
